Bromochloronitromethane Bromochloronitromethane
Brand Name: Vulcanchem
CAS No.: 135531-25-8
VCID: VC21109136
InChI: InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H
SMILES: C([N+](=O)[O-])(Cl)Br
Molecular Formula: CHBrClNO2
Molecular Weight: 174.38 g/mol

Bromochloronitromethane

CAS No.: 135531-25-8

Cat. No.: VC21109136

Molecular Formula: CHBrClNO2

Molecular Weight: 174.38 g/mol

* For research use only. Not for human or veterinary use.

Bromochloronitromethane - 135531-25-8

Specification

CAS No. 135531-25-8
Molecular Formula CHBrClNO2
Molecular Weight 174.38 g/mol
IUPAC Name bromo-chloro-nitromethane
Standard InChI InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H
Standard InChI Key QUGLTGHXUDTPKJ-UHFFFAOYSA-N
SMILES C([N+](=O)[O-])(Cl)Br
Canonical SMILES C([N+](=O)[O-])(Cl)Br

Introduction

Chemical Identity and Basic Properties

Bromochloronitromethane is a halogenated organic compound with the molecular formula CHBrClNO2. It belongs to the class of halogenated nitromethanes, featuring a central carbon atom bonded to a hydrogen atom, a bromine atom, a chlorine atom, and a nitro group. The compound has a molecular weight of 174.38 g/mol, making it a relatively small molecule with a high halogen content .

The compound is known by several synonyms in chemical databases, including:

  • Bromo-chloro-nitromethane

  • Methane, bromochloronitro-

  • CCRIS 9503

This compound has been documented in chemical databases since at least 2005, with the earliest creation date in PubChem being March 27, 2005, and the most recent modification date being February 22, 2025 .

Structural Characteristics

Stereochemistry

Due to the presence of a stereogenic carbon center, bromochloronitromethane exists as two enantiomers. The (S)-isomer has been specifically identified in chemical databases with the PubChem CID 96359622 . The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, with the specific stereochemical descriptor denoted in the IUPAC name as (S)-bromo-chloro-nitromethane .

The stereochemical information is encoded in various chemical identifiers:

  • InChI notation: InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H/t1-/m1/s1

  • InChIKey: QUGLTGHXUDTPKJ-PVQJCKRUSA-N

  • SMILES notation: C@H(Cl)Br

These notations precisely describe the three-dimensional arrangement of atoms, including the stereochemical configuration of the molecule.

Chemical Identifiers and Database Information

For research and regulatory purposes, bromochloronitromethane has been assigned various identifiers in chemical databases. These identifiers are critical for unambiguous identification of the compound in scientific literature and chemical databases.

Registry Information

The compound is registered in PubChem with the following identifiers:

  • PubChem CID: 582251 (for general bromochloronitromethane)

  • PubChem CID: 96359622 (specifically for the (S)-isomer)

  • CAS Registry Number: 135531-25-8

Database Timeline

The compound's presence in chemical databases can be traced through the following timeline:

  • Creation date in PubChem: March 27, 2005 (for general bromochloronitromethane)

  • Modification date: February 22, 2025 (most recent update)

  • Creation date for (S)-isomer: December 11, 2015

  • Modification date for (S)-isomer: March 1, 2025

This timeline indicates ongoing updates to the compound's information in chemical databases, suggesting continued interest in this chemical entity for research purposes.

Physical and Chemical Properties

Bromochloronitromethane possesses specific physical and chemical properties that are influenced by its structural features, particularly the presence of halogen atoms and the nitro group.

Physical Properties

The key physical property documented for bromochloronitromethane is its molecular weight:

  • Molecular weight: 174.38 g/mol

This is calculated based on the atomic weights of the constituent elements (carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen).

Chemical Reactivity

While specific reactivity data for bromochloronitromethane is limited in the search results, general patterns can be inferred based on its structure:

  • The presence of a nitro group (NO2) typically makes compounds more reactive and can serve as an electron-withdrawing group.

  • The carbon-halogen bonds (C-Br and C-Cl) are susceptible to nucleophilic substitution reactions, with the bromine generally being more reactive than the chlorine due to the weaker C-Br bond.

  • The acidic hydrogen atom, influenced by the electron-withdrawing effects of the halogens and nitro group, may participate in deprotonation reactions under basic conditions.

Related Halogenated Compounds and Comparative Analysis

To better understand bromochloronitromethane, it is instructive to examine related halogenated compounds and their properties and applications.

Bromochloromethane

Bromochloromethane (CH2BrCl) is a structurally simpler analog lacking the nitro group. It has been studied for various applications:

  • Used as an inhibitor of methanogenesis in animal production

  • Affects intestinal microbiota and metabolic patterns in experimental models

  • When administered to Wistar rats, bromochloromethane significantly altered the microbiotic and metabolite profiles in the intestines

  • It decreases methane production by inhibiting methanogenesis through reaction with cobalamin

Bromochloromethane has a molecular weight of 129.384 g/mol and the IUPAC InChI identifier of InChI=1S/CH2BrCl/c2-1-3/h1H2 .

Bromodichloromethane

Bromodichloromethane (CHBrCl2) is another related compound with different biological properties:

  • Rapidly absorbed through the gastrointestinal tract and skin

  • Distributed throughout the body with highest concentrations in fat, liver, lungs, and kidneys

  • Primarily metabolized via cytochrome P450 oxidation, with secondary pathways including reduction to a dichloromethyl radical or glutathione conjugation

  • Half-life following oral administration is approximately 1.5-2.5 hours in rats and mice

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